molecular formula C13H11N7 B15356147 8-(1-Methylindazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

8-(1-Methylindazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Cat. No.: B15356147
M. Wt: 265.27 g/mol
InChI Key: FGDFAEBEBIEXLR-UHFFFAOYSA-N
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Description

8-(1-Methylindazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a complex molecular structure that includes a triazolo[1,5-a]pyrazin-2-amine core and a 1-methylindazol-5-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(1-Methylindazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves multiple steps, starting with the preparation of the core triazolo[1,5-a]pyrazin-2-amine structure. This can be achieved through a cyclization reaction involving hydrazine and a suitable precursor. The 1-methylindazol-5-yl group is then introduced through a subsequent reaction step, often involving a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale synthesis with minimal waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 8-(1-Methylindazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine can be used to study enzyme inhibition and protein interactions. Its potential as a pharmacophore in drug discovery is also being explored.

Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug design and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemical products. Its unique properties may contribute to the development of new technologies and applications.

Mechanism of Action

The mechanism by which 8-(1-Methylindazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-Methylindazole-5-boronic acid

  • 1H-Indazole-5-boronic acid

  • Indazole-5-boronic acid

Uniqueness: 8-(1-Methylindazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine stands out due to its unique structural features, which include the triazolo[1,5-a]pyrazin-2-amine core and the 1-methylindazol-5-yl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound in various applications.

Properties

Molecular Formula

C13H11N7

Molecular Weight

265.27 g/mol

IUPAC Name

8-(1-methylindazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

InChI

InChI=1S/C13H11N7/c1-19-10-3-2-8(6-9(10)7-16-19)11-12-17-13(14)18-20(12)5-4-15-11/h2-7H,1H3,(H2,14,18)

InChI Key

FGDFAEBEBIEXLR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C3=NC=CN4C3=NC(=N4)N)C=N1

Origin of Product

United States

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